4-(3-Fluorophenyl)pyridin-2-amine
Overview
Description
“4-(3-Fluorophenyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1159815-31-2 . It has a molecular weight of 188.2 . The IUPAC name for this compound is 4-(3-fluorophenyl)-2-pyridinamine .
Molecular Structure Analysis
The InChI code for “4-(3-Fluorophenyl)pyridin-2-amine” is 1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14) . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .
Physical And Chemical Properties Analysis
The compound “4-(3-Fluorophenyl)pyridin-2-amine” has a molecular weight of 188.2 . It is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available resources .
Scientific Research Applications
Synthesis and Scaffold Development
- 4-(3-Fluorophenyl)pyridin-2-amine and similar compounds have been studied for their role in the synthesis of pyridine derivatives, particularly as scaffolds for peptidomimetics. These compounds can undergo various substitutions, facilitating the development of functionalized scaffolds (Saitton, Kihlberg, & Luthman, 2004).
Photophysical Properties and Sensory Applications
- Derivatives of 4-(3-Fluorophenyl)pyridin-2-amine have been synthesized and analyzed for their photophysical properties. Some of these compounds demonstrate solvent-dependent Stokes shifts and potential applications as fluorescent pH sensors (Hu et al., 2013).
Anticancer Research
- Novel amine derivatives of pyridine compounds, closely related to 4-(3-Fluorophenyl)pyridin-2-amine, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. This indicates a potential application in developing new anticancer agents (Vinayak, Sudha, & Lalita, 2017).
Hydrogen-Bond Basicity and Chemical Interaction Studies
- The study of hydrogen-bond basicity, particularly in the context of secondary amines, has included compounds like 4-(3-Fluorophenyl)pyridin-2-amine. These studies enhance understanding of molecular interactions and chemical properties (Graton, Berthelot, & Laurence, 2001).
Kinase Inhibition and Cancer Treatment
- Some pyridine derivatives have shown activity against important cancer kinases, indicating potential use in anticancer treatments. This includes the study of different regioisomers of pyridine compounds for their inhibitory effects on cancer-related enzymes (Abu Thaher et al., 2012).
Future Directions
While specific future directions for “4-(3-Fluorophenyl)pyridin-2-amine” were not found in the available resources, research in the field of medicinal chemistry continues to explore the potential of nitrogen heterocycles like pyrrolidine and pyrimidines . These compounds are being studied for their diverse pharmacological effects and potential applications in the treatment of various diseases .
Relevant Papers
The compound “4-(3-Fluorophenyl)pyridin-2-amine” is mentioned in various peer-reviewed papers and technical documents . These documents can provide more detailed information about the compound, its properties, and its potential applications.
properties
IUPAC Name |
4-(3-fluorophenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKZJXNYODMJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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